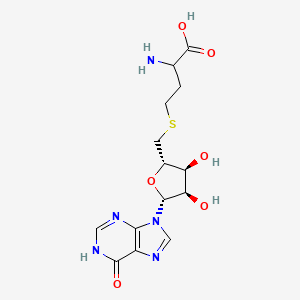

S-Inosylhomocysteine

Description

Structure

3D Structure

Properties

CAS No. |

22365-14-6 |

|---|---|

Molecular Formula |

C14H19N5O6S |

Molecular Weight |

385.40 g/mol |

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H19N5O6S/c15-6(14(23)24)1-2-26-3-7-9(20)10(21)13(25-7)19-5-18-8-11(19)16-4-17-12(8)22/h4-7,9-10,13,20-21H,1-3,15H2,(H,23,24)(H,16,17,22)/t6?,7-,9-,10-,13-/m1/s1 |

InChI Key |

VNPWVMVYUSNFAW-ZRURSIFKSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Crossroads of S-Adenosylhomocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway of S-Adenosylhomocysteine (SAH), a critical intermediate in cellular methylation reactions. This document details the synthesis, catabolism, and regulatory functions of SAH, offering insights for researchers in metabolic diseases, epigenetics, and drug development.

Introduction to S-Adenosylhomocysteine (SAH)

S-Adenosylhomocysteine (SAH) is a pivotal metabolic intermediate that serves as the by-product of all S-adenosylmethionine (SAM)-dependent methylation reactions.[1][2] SAM, often referred to as the universal methyl donor, transfers its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.[3][4] Upon donation of its methyl group, SAM is converted to SAH.[1] The intracellular concentration of SAH is tightly regulated, as its accumulation leads to potent feedback inhibition of methyltransferases, thereby impacting numerous cellular processes.[2][5] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[6]

The Core Biochemical Pathway of SAH

The metabolism of SAH is intrinsically linked to the methionine cycle and the broader one-carbon metabolism network. The pathway can be dissected into two key stages: its formation from SAM and its subsequent hydrolysis.

Formation of SAH: The Consequence of Methylation

The synthesis of SAH is a direct result of transmethylation reactions. A methyltransferase enzyme catalyzes the transfer of a methyl group from SAM to a substrate, yielding a methylated substrate and SAH.

S-Adenosylmethionine (SAM) + Acceptor Substrate → S-Adenosylhomocysteine (SAH) + Methylated Acceptor Substrate

This reaction is fundamental to a multitude of cellular functions, from epigenetic regulation of gene expression to the synthesis of neurotransmitters and phospholipids.[4]

Hydrolysis of SAH: A Reversible but Critical Step

SAH is hydrolyzed in a reversible reaction catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH) , also known as adenosylhomocysteinase.[7] This enzyme breaks down SAH into adenosine and L-homocysteine.[7][8]

S-Adenosylhomocysteine (SAH) + H₂O ⇌ Adenosine + L-Homocysteine

While the equilibrium of this reaction favors the synthesis of SAH, the rapid removal of the products, adenosine and homocysteine, drives the reaction in the direction of hydrolysis under physiological conditions.[5] Homocysteine can then be either remethylated to methionine or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[1][9]

Quantitative Data on SAH Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites in the SAH pathway.

Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)

| Organism/Tissue | Direction of Reaction | K_m_ (μM) | V_max_ (μM/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Human | Hydrolysis | 21.8 | 22.9 | 6.5 | 41 | [10] |

| Guinea-pig Heart | Synthesis | 2.9 | - | - | - | [11] |

| Guinea-pig Heart | Hydrolysis | 0.39 | - | - | - | [11] |

Table 2: Cellular and Plasma Concentrations of SAM and SAH

| Sample Type | Condition | SAM Concentration (nmol/L) | SAH Concentration (nmol/L) | SAM/SAH Ratio | Reference(s) |

| Human Plasma | Healthy Adults | 120 ± 36 | 21.5 ± 6.5 | ~5.6 | [12] |

| Human Plasma | Healthy Adult Women | 156 | 20 | 8.5 | [13][14] |

| Human Plasma | Women with high homocysteine | Unchanged | Increased (twofold) | Decreased (by half) | [14] |

| Human EDTA Plasma | Healthy Controls | ~80-120 | ~15-25 | ~4-6 | [15] |

| Human EDTA Plasma | Kidney Transplant Patients (pre-rejection) | Significantly elevated | Significantly elevated | - | [15] |

| Prostatic Adenocarcinoma Cells | LNCaP | ~6 times higher than PC-3 | ~1.5 times higher than PC-3 | 1.2 | [16] |

| Prostatic Adenocarcinoma Cells | PC-3 | - | - | 0.4 | [16] |

Experimental Protocols

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring the hydrolytic activity of SAHH by quantifying the production of homocysteine.

Principle: The assay measures the forward (hydrolytic) reaction of SAHH. The product, homocysteine, contains a free thiol group that reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. To prevent the reverse reaction, adenosine deaminase is added to convert the other product, adenosine, to inosine.[8][17][18]

Materials:

-

SAHH enzyme preparation

-

S-Adenosylhomocysteine (SAH) substrate solution

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA and 1 mM NAD⁺[8]

-

Adenosine deaminase (e.g., from Roche Applied Science)[8]

-

Ellman's Reagent (DTNB) solution (10 mM in assay buffer)

-

Spectrophotometer capable of reading at 412 nm with temperature control

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding varying concentrations of the SAH substrate (e.g., 15.6–1000 μM).[8]

-

Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 412 nm continuously for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[8]

-

Determine the kinetic parameters (K_m_ and V_max_) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.[10]

Quantification of SAH and SAM by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of SAH and SAM in biological samples such as plasma.[5][15][19]

Principle: This method utilizes stable isotope-labeled internal standards for accurate quantification. The analytes are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

-

Biological sample (e.g., EDTA plasma)

-

SAM and SAH analytical standards

-

Stable isotope-labeled internal standards (e.g., ²H₃-SAM and ²H₄-SAH)

-

Trichloroacetic acid (TCA) for protein precipitation

-

HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP)

-

C8 reverse-phase HPLC column (e.g., Sunfire C8)[12]

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a small volume of plasma (e.g., 20 µL), add a solution containing the stable isotope-labeled internal standards.[19]

-

Precipitate proteins by adding a cold solution of TCA.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant containing SAM and SAH to a new tube for analysis.[14]

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the prepared sample (e.g., 3-5 µL) onto the HPLC system.[12][19]

-

Separate SAM and SAH using a C8 reverse-phase column with an isocratic or gradient elution using a mobile phase containing, for example, 0.1% formic acid in a methanol/water mixture.[12]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards. For example:

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of SAM and SAH standards with the internal standards.

-

Quantify the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against the standard curve.

-

Visualizing the Biochemical Landscape of SAH

The Central Role of SAH in One-Carbon Metabolism

Caption: The central role of S-Adenosylhomocysteine (SAH) in the Methionine Cycle.

Experimental Workflow for Studying SAH Metabolism

Caption: A typical experimental workflow for investigating SAH metabolism.

Regulation of SAH Metabolism and Pathophysiological Implications

The cellular concentration of SAH is meticulously controlled. Post-translational modifications of SAHH, such as acetylation of lysine residues, can negatively impact its catalytic activity, suggesting a mechanism for regulating cellular methylation potential.[8]

Dysregulation of SAH metabolism has profound pathophysiological consequences. Genetic deficiencies in SAHH lead to a rare but severe metabolic disorder characterized by a massive accumulation of SAH and SAM, myopathy, liver dysfunction, and developmental delay.[20][21][22][23] The accumulation of SAH in these patients results in widespread inhibition of methyltransferases, leading to downstream effects such as altered DNA methylation and impaired synthesis of essential molecules.[23] Furthermore, elevated SAH levels have been implicated in endothelial dysfunction and are associated with an increased risk of cardiovascular disease, potentially through epigenetic upregulation of oxidative stress pathways.[24]

Conclusion

S-Adenosylhomocysteine stands at a critical juncture of cellular metabolism, intricately linking methylation reactions with the methionine and folate cycles. Its role as a potent feedback inhibitor of methyltransferases underscores the importance of maintaining its homeostasis. Understanding the biochemical pathway of SAH, its regulation, and the consequences of its dysregulation is paramount for researchers and clinicians working in diverse fields, from inborn errors of metabolism to complex diseases like cancer and cardiovascular disorders. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this crucial metabolite.

References

- 1. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 8. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mendelnet.cz [mendelnet.cz]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Orphanet: S-adenosylhomocysteine hydrolase deficiency [orpha.net]

- 22. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. ahajournals.org [ahajournals.org]

The Cornerstone of Methylation: A Technical Guide to the Discovery and Synthesis of S-Adenosylhomocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a pivotal molecule in cellular metabolism, primarily recognized as the byproduct of all S-Adenosylmethionine (SAM)-dependent methylation reactions. These reactions are fundamental to a vast array of biological processes, including DNA and protein methylation, which have profound implications for epigenetics and cellular regulation. Consequently, the study of SAH and its synthesizing pathways is of paramount importance in various fields of biological research and drug development. This technical guide provides an in-depth exploration of the discovery and synthesis of SAH, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical processes.

Discovery of S-Adenosylhomocysteine: A Historical Perspective

The journey to understanding S-Adenosylhomocysteine (SAH) began with the groundbreaking work of Giulio Cantoni in 1952, who first discovered its precursor, S-Adenosylmethionine (SAM).[1][2][3][4][5] Cantoni identified SAM as the primary methyl group donor in biological systems, a molecule aptly termed "active methionine."[3] This seminal discovery paved the way for the subsequent identification of SAH as the invariable product of SAM-dependent methylation reactions. In these enzymatic processes, the methyl group from SAM is transferred to a substrate, resulting in the formation of methylated substrate and SAH.[6][7]

The logical progression from the discovery of SAM to the identification of SAH can be visualized as follows:

Figure 1: Logical relationship in the discovery of SAH.

Synthesis of S-Adenosylhomocysteine

The ability to synthesize SAH both chemically and enzymatically has been crucial for studying its role in biological systems and for its use in various biochemical assays.

Chemical Synthesis

The first chemical synthesis of SAH was reported by J. Baddiley and G. A. Jamieson in 1955.[8][9] Their method laid the groundwork for future chemical syntheses of SAH and its analogs.

Experimental Protocol: Synthesis of S-(5′-deoxyadenosine-5′)-homocysteine

This protocol is an interpretation of the original 1955 publication.

-

Preparation of 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine:

-

Adenosine is treated with acetone and p-toluenesulphonyl chloride in pyridine.

-

The reaction mixture is allowed to stand at room temperature for 24 hours.

-

The product is precipitated by pouring the mixture into ice-water.

-

The precipitate is collected, washed with water, and dried.

-

-

Preparation of the Sodium Salt of L-Homocysteine:

-

L-Homocysteine thiolactone hydrochloride is dissolved in water.

-

The solution is neutralized with sodium hydroxide.

-

The sodium salt of L-homocysteine is used immediately in the next step.

-

-

Condensation Reaction:

-

The prepared 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine is dissolved in a suitable solvent (e.g., ethanol).

-

The freshly prepared sodium salt of L-homocysteine is added to the solution.

-

The mixture is refluxed for several hours.

-

-

Hydrolysis and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is treated with dilute acid to hydrolyze the isopropylidene group.

-

The resulting SAH is purified by ion-exchange chromatography.

-

A common and efficient method for the chemical synthesis of SAH involves the demethylation of SAM.[10] This process can be achieved with high yields.[10]

Experimental Protocol: Demethylation of SAM

This protocol is based on a patented method.[10]

-

Reaction Setup:

-

An S-adenosylmethionine salt (e.g., formate, acetate, chloride) is dissolved in a polar organic solvent (e.g., methanol, formic acid).

-

An alkali metal or alkaline earth metal halide or pseudohalide (e.g., sodium iodide) is added in at least an equimolar amount, preferably in excess.[10]

-

-

Reaction Conditions:

-

The reaction mixture is incubated at a temperature between 10°C and 100°C.[10] When using an iodide salt, a temperature range of 45-55°C is preferable to facilitate the removal of the methyl iodide byproduct.[10]

-

The reaction is allowed to proceed for approximately 24 hours for complete conversion.[10]

-

-

Purification:

-

The reaction mixture is neutralized to pH 5.

-

The solution is concentrated and then diluted with water.

-

SAH is adsorbed onto an activated carbon column.

-

The column is washed with water.

-

SAH is eluted with an alkaline solution of water and alcohol (e.g., acetone:water:concentrated ammonia = 50:50:1).[10]

-

The eluate containing SAH is concentrated.

-

Crystallization of SAH is induced by cooling to 4°C.[10]

-

The crystals are collected by filtration and can be recrystallized from hot distilled water.

-

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to produce L-SAH, avoiding the formation of stereoisomers. A notable modern approach is a one-pot synthesis from racemic homocysteine thiolactone and adenosine.[11][12][13]

Experimental Protocol: One-Pot Enzymatic Synthesis of SAH

This protocol is based on a recently developed scalable method.[11][12][13]

-

Reaction Components:

-

Racemic homocysteine thiolactone

-

Adenosine

-

Recombinant α-amino-ε-caprolactam racemase

-

Recombinant bleomycin hydrolase

-

Recombinant SAH hydrolase (SAHH)

-

Phosphate buffer (pH 8.0)

-

-

Reaction Procedure:

-

The reaction is carried out in a single pot containing all the components.

-

The mixture is incubated at a controlled temperature (e.g., 25°C).

-

The reaction proceeds to completion, driven by the irreversible hydrolysis of the thiolactone and the thermodynamically favorable condensation of L-homocysteine with adenosine.[11][12][13]

-

-

Purification:

-

The synthesized SAH can be purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange or reversed-phase chromatography.

-

The workflow for this enzymatic synthesis can be visualized as follows:

Figure 2: Workflow for the one-pot enzymatic synthesis of SAH.

Quantitative Data on SAH Synthesis

| Synthesis Method | Key Reagents | Reported Yield | Purity | Reference |

| Chemical Synthesis | ||||

| First Synthesis (1955) | 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine, L-Homocysteine | Not explicitly stated | Not explicitly stated | Baddiley & Jamieson, 1955[8][9] |

| Demethylation of SAM | S-Adenosylmethionine salt, Alkali metal halide | 80% or more | High (crystallized product) | US Patent 3,642,772A[10] |

| Enzymatic Synthesis | ||||

| One-Pot Synthesis | Racemic homocysteine thiolactone, Adenosine, 3 enzymes | 78% (isolated yield) | High (NMR confirmed) | Wen et al., 2024[11][12][13] |

| SAHH-catalyzed | Adenosine, L-Homocysteine | Not explicitly stated | Not explicitly stated | De La Haba & Cantoni, 1959[14] |

Biological Role and Signaling Pathway Inhibition

SAH is a potent inhibitor of most SAM-dependent methyltransferases.[6] This product inhibition is a crucial feedback mechanism for regulating cellular methylation levels. An imbalance in the SAM/SAH ratio can have significant pathological consequences.

Inhibition of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamines, such as dopamine, epinephrine, and norepinephrine.[15] The methylation reaction catalyzed by COMT is inhibited by its product, SAH.

The signaling pathway and the inhibitory role of SAH can be depicted as follows:

Figure 3: Inhibition of COMT by SAH.

Conclusion

S-Adenosylhomocysteine, initially identified as a byproduct of SAM-dependent methylation, is now recognized as a critical regulator of these fundamental biological processes. The development of both chemical and enzymatic synthesis methods has been instrumental in advancing our understanding of its function. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the intricate roles of SAH in health and disease. The continued refinement of SAH synthesis and the exploration of its regulatory networks will undoubtedly open new avenues for therapeutic intervention.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 4. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of S-(5′-deoxyadenosine-5′)-homocysteine, a product from enzymic methylations involving “active methionine” - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of “active methionine” - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. US3642772A - Process for preparing s-adenosyl homocysteine - Google Patents [patents.google.com]

- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]

- 14. The enzymatic synthesis of S-adenosyl-L-homocysteine from adenosine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Critical Conversion: S-Adenosylhomocysteine as a Precursor to Homocysteine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Adenosylhomocysteine (SAH) stands as a pivotal intermediate in cellular metabolism, primarily recognized as the immediate precursor to the pro-atherogenic amino acid, homocysteine. The enzymatic hydrolysis of SAH is a critical regulatory point in the methionine cycle, impacting cellular methylation potential and the biosynthesis of essential molecules. This guide provides a comprehensive technical overview of the conversion of SAH to homocysteine, the kinetics of the key enzyme involved, S-Adenosylhomocysteine hydrolase (SAHH), and detailed experimental protocols for its study. A thorough understanding of this pathway is paramount for research into cardiovascular disease, neurodegenerative disorders, and developmental biology, as well as for the development of novel therapeutic interventions.

Introduction: The Central Role of SAH in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental for cellular function, including the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3] SAM is utilized by a vast array of methyltransferases to modify DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and cellular signaling.[1][4]

Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).[1][5] SAH is a potent competitive inhibitor of most methyltransferases, and its accumulation can lead to global hypomethylation, a hallmark of various pathological states.[6][7][8] The cell mitigates this inhibitory effect through the rapid and reversible hydrolysis of SAH to homocysteine and adenosine, a reaction catalyzed by the enzyme S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[9][10] This conversion is the sole source of endogenous homocysteine.

The Enzymatic Conversion of SAH to Homocysteine

The hydrolysis of SAH is a critical step in the methionine cycle, ensuring the regeneration of methionine and the continuation of cellular methylation reactions.[1]

2.1. S-Adenosylhomocysteine Hydrolase (SAHH): The Key Enzyme

S-Adenosylhomocysteine hydrolase (EC 3.3.1.1) is a ubiquitous and highly conserved enzyme that catalyzes the reversible breakdown of SAH.[9] The reaction equilibrium in vitro actually favors the synthesis of SAH from homocysteine and adenosine.[11] However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, homocysteine and adenosine, by subsequent metabolic pathways.[12]

The catalytic mechanism of SAHH is NAD+-dependent and involves the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH, followed by the elimination of homocysteine.[9][13]

Quantitative Data

A compilation of key quantitative data is presented below to provide a comparative overview for researchers.

Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)

| Enzyme Source | Substrate | Km (µM) | Vmax (µM/min) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |

| Human | SAH | 21.8 | 22.9 | - | 6.5 | 41 | [14] |

| Rat Liver | SAH | - | - | - | - | - | [9] |

| Bradyrhizobium elkanii | SAH | 41 ± 5 | 25 ± 1 | - | - | - | [11] |

| Wild Type (mutagenesis study) | SAH | 10.3 | - | 5.47 x 10-2 (min-1) | - | - | [15] |

| Semisynthetic (unacetylated) | SAH | - | - | ~1.0 | - | - | [16] |

| Semisynthetic (acetylated at Lys401) | SAH | - | - | 0.34 | - | - | [16] |

| Semisynthetic (acetylated at Lys408) | SAH | - | - | 0.30 | - | - | [16] |

Table 2: Plasma and Intracellular Concentrations of SAH and Homocysteine

| Analyte | Sample Type | Condition | Concentration | Reference |

| SAH | Plasma | Healthy Adult Women | 20 nmol/L | |

| Homocysteine | Plasma | Healthy Adult Women | 7.3 µmol/L | [17] |

| SAH | Plasma | Patients with Vascular Disease | Significantly higher than controls | [7][18] |

| Homocysteine | Plasma | Patients with Vascular Disease | Significantly higher than controls | [7][18] |

| SAH | Plasma | Patients with SLE | Higher than controls (p<0.05) | [19] |

| Homocysteine | Plasma | Patients with SLE | Higher than controls (p<0.0001) | [19] |

| SAH | Erythrocytes | Chronic Renal Failure Patients | Significantly higher than controls | |

| SAH | Hepatocarcinoma Cell Lines (invading) | Higher levels correlated with invasion | r = 0.75, P = 0.008 | [6] |

| Homocysteine | Hepatocarcinoma Cell Lines | Not correlated with invasion | r = 0.24, P = 0.38 | [6] |

Signaling Pathways and Logical Relationships

The conversion of SAH to homocysteine is a central node in cellular metabolism, directly influencing methylation capacity and intersecting with pathways related to folate and vitamin B metabolism.

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-Carbon Metabolism Supports S-Adenosylmethionine and Histone Methylation to Drive Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Increased Homocysteine and S-Adenosylhomocysteine Concentrations and DNA Hypomethylation in Vascular Disease - ProQuest [proquest.com]

- 8. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 9. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 10. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A coupled photometric assay for characterization of S-adenosyl-l-homocysteine hydrolases in the physiological hydrolytic direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyperhomocysteinemia and Cardiovascular Disease: Is the Adenosinergic System the Missing Link? [mdpi.com]

- 13. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. lupus.bmj.com [lupus.bmj.com]

The Pivotal Role of S-Adenosylhomocysteine in the Methionine Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway essential for cellular function. Beyond its role as a precursor to homocysteine, SAH is a potent negative regulator of S-adenosylmethionine (SAM)-dependent methyltransferases. This technical guide provides an in-depth exploration of the multifaceted functions of SAH, detailing its biochemical significance, regulatory mechanisms, and implications in health and disease. The content presented herein is intended to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.

Introduction to the Methionine Cycle

The methionine cycle is a central metabolic pathway that governs the transfer of methyl groups, a process vital for the synthesis and modification of a vast array of biomolecules, including DNA, RNA, proteins, and lipids.[1][2][3] The cycle begins with the essential amino acid methionine, which is converted to S-adenosylmethionine (SAM), the universal methyl donor in biological systems.[1][2][4] Following the donation of its methyl group by a methyltransferase enzyme, SAM is converted to S-adenosylhomocysteine (SAH).[2][4] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[2][5] Homocysteine can either be remethylated back to methionine to continue the cycle or be directed into the transsulfuration pathway for the synthesis of cysteine and glutathione.[3][5]

S-Adenosylhomocysteine (SAH): The Core Intermediate

SAH occupies a central position in the methionine cycle, not merely as a metabolic byproduct but as a key regulatory molecule.[5] Its primary functions are twofold: serving as the immediate precursor to homocysteine and acting as a potent feedback inhibitor of SAM-dependent methyltransferases.[5][6][7]

Product of Methylation Reactions

Virtually all SAM-dependent methylation reactions yield SAH as a product.[2][7] This production is a direct consequence of the transfer of the methyl group from SAM to a substrate, a reaction catalyzed by a diverse family of methyltransferase enzymes.

A Potent Inhibitor of Methyltransferases

The accumulation of SAH within the cell acts as a powerful negative feedback mechanism, competitively inhibiting the activity of most SAM-dependent methyltransferases.[5][6][7] This inhibition is crucial for maintaining cellular homeostasis and preventing aberrant hypermethylation, which can have deleterious effects on gene expression and protein function.[5] The ratio of SAM to SAH is therefore a critical indicator of the cell's "methylation potential," with a high ratio favoring ongoing methylation and a low ratio indicating inhibition.[5]

Enzymatic Regulation of SAH Levels: SAH Hydrolase

The intracellular concentration of SAH is tightly controlled by the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[5][8] SAHH catalyzes the reversible hydrolysis of SAH into homocysteine and adenosine.[8][9]

The Reversible Nature of the SAHH Reaction

The hydrolysis of SAH by SAHH is a reversible reaction.[10] However, under normal physiological conditions, the reaction proceeds in the direction of SAH hydrolysis due to the rapid removal of its products, homocysteine and adenosine, by downstream metabolic pathways.[10] Homocysteine is either remethylated to methionine or enters the transsulfuration pathway, while adenosine is typically phosphorylated to AMP by adenosine kinase or deaminated to inosine by adenosine deaminase.[10]

Mechanism of SAH Hydrolase

SAH hydrolase employs a catalytic mechanism that involves the oxidation of the 3'-hydroxyl group of the adenosine moiety of SAH by a tightly bound NAD+ cofactor.[9][11] This is followed by the elimination of L-homocysteine.[9] Subsequent hydration and reduction steps yield adenosine and regenerate the enzyme-bound NAD+.[9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the methionine cycle, with a focus on SAH.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax or kcat | Inhibitor(s) | Ki (µM) |

| SAH Hydrolase | S-Adenosylhomocysteine | Adenosine, Homocysteine | 12.3 (for SAH) | - | - | - |

| Adenosine, Homocysteine | S-Adenosylhomocysteine | 0.94 (for Adenosine), 164 (for Homocysteine) | - | - | - | |

| Methionine Synthase | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | 0.8 - 6.8 (fungal) | 1.2 - 3.3 min⁻¹ (fungal) | - | - |

| DNMT1 | S-Adenosylmethionine, DNA | S-Adenosylhomocysteine, Methylated DNA | - | - | SAH | 3.63 ± 3.13 |

| METTL3/14 | S-Adenosylmethionine, RNA | S-Adenosylhomocysteine, Methylated RNA | - | - | SAH | 2.06 ± 2.80 |

Note: Kinetic parameters can vary depending on the source of the enzyme and experimental conditions.[12][13][14]

Experimental Protocols

Assay for SAH Hydrolase Activity

Principle: The activity of SAH hydrolase can be measured by monitoring the formation of adenosine and homocysteine from SAH. A common method involves coupling the production of homocysteine to a colorimetric or fluorometric detection system.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a known concentration of SAH.

-

Enzyme Addition: Initiate the reaction by adding a purified or crude preparation of SAH hydrolase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Detection of Homocysteine: Stop the reaction and quantify the amount of homocysteine produced. This can be achieved using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of homocysteine to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Calculation of Activity: The enzyme activity is calculated based on the rate of homocysteine formation.

Measurement of SAH and SAM Levels by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of SAH and SAM in biological samples.

Methodology:

-

Sample Preparation: Extract metabolites from plasma, urine, or cells using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).[15] To prevent the degradation of SAM, it is crucial to work under acidic conditions and at low temperatures.[15]

-

Internal Standards: Add stable isotope-labeled internal standards for SAH and SAM to the samples to correct for matrix effects and variations in extraction efficiency.

-

Chromatographic Separation: Separate SAH and SAM from other metabolites using a reverse-phase or HILIC liquid chromatography column.

-

Mass Spectrometric Detection: Detect and quantify SAH and SAM using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native analytes and their corresponding internal standards.

-

Data Analysis: Calculate the concentrations of SAH and SAM in the original samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and regulatory relationships involving SAH.

Caption: The Methionine Cycle highlighting the central role of SAH.

Caption: Regulatory feedback loop of SAH on methyltransferase activity.

Caption: Experimental workflow for SAH and SAM quantification by LC-MS/MS.

Implications in Disease and Drug Development

Dysregulation of the methionine cycle and the accumulation of SAH have been implicated in a variety of pathological conditions. Elevated SAH levels can lead to global hypomethylation, affecting epigenetic regulation and increasing the risk for diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.[5]

SAH as a Therapeutic Target

The critical role of SAH in regulating methylation makes its metabolic pathway a promising target for therapeutic intervention.

-

SAH Hydrolase Inhibitors: Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits methyltransferases.[7][16] This strategy is being explored for the development of antiviral and anticancer agents, as many viruses and cancer cells are highly dependent on methylation for their replication and proliferation.[16]

-

Modulation of Methyltransferase Activity: Given that SAH is a general inhibitor of methyltransferases, the development of SAH analogs could provide more specific inhibitors for individual methyltransferases, offering a more targeted therapeutic approach.[6]

Conclusion

S-Adenosylhomocysteine is a pivotal molecule in the methionine cycle, functioning as both a key metabolic intermediate and a critical regulator of cellular methylation. Its concentration, tightly controlled by SAH hydrolase, dictates the overall methylation capacity of the cell. Understanding the intricate functions of SAH and its regulatory mechanisms is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a foundational resource for further investigation into the roles of SAH in health and disease, and for the development of novel therapeutic strategies targeting the methionine cycle.

References

- 1. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. youtube.com [youtube.com]

- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 6. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 9. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Enzymatic Synthesis of S-Adenosylhomocysteine for Research

Abstract

S-Adenosylhomocysteine (SAH), a pivotal intermediate in cellular methylation pathways, is an indispensable tool for researchers studying methyltransferase enzymes and their roles in various biological processes. The prohibitive cost and limited scalability of chemical synthesis methods have spurred the development of robust enzymatic strategies for SAH production. This technical guide provides a comprehensive overview of the enzymatic synthesis of SAH, with a primary focus on the S-adenosylhomocysteine hydrolase (SAHH)-catalyzed reaction. We present a detailed examination of a highly efficient, one-pot, three-enzyme cascade for scalable SAH synthesis, alongside quantitative data, detailed experimental protocols, and visual representations of the biochemical and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the in-house production of high-purity SAH for a range of research applications.

Introduction

S-Adenosylmethionine (SAM)-dependent methyltransferases are a vast and crucial class of enzymes that catalyze the transfer of a methyl group from SAM to a diverse array of substrates, including proteins, nucleic acids, and small molecules. This process is fundamental to numerous cellular functions, from epigenetic regulation to signal transduction. The universal byproduct of these reactions is S-Adenosylhomocysteine (SAH), which in turn acts as a potent feedback inhibitor of most methyltransferases.[1][2] Consequently, the cellular ratio of SAM to SAH is a critical determinant of the overall methylation capacity of a cell.[3]

Given its central role in regulating methylation, SAH is an invaluable reagent for in vitro studies of methyltransferase kinetics, inhibitor screening, and structural biology. However, the commercial availability of SAH is often limited by high costs, which can be a significant bottleneck for large-scale or high-throughput research endeavors. Enzymatic synthesis offers a compelling alternative, providing a cost-effective, scalable, and stereospecific route to high-purity SAH.

This guide details the enzymatic synthesis of SAH, focusing on the thermodynamically favorable condensation of L-homocysteine (L-Hcy) and adenosine, catalyzed by S-adenosylhomocysteine hydrolase (SAHH).[3][4] We will particularly highlight a recently developed one-pot synthesis strategy that utilizes racemic homocysteine thiolactone as a cost-effective starting material, coupled with a racemase and a hydrolase to generate L-Hcy in situ.[3][5][6]

Biochemical Pathway of SAH Synthesis

The enzymatic synthesis of SAH is primarily achieved by leveraging the reversibility of the S-adenosylhomocysteine hydrolase (SAHH) enzyme (EC 3.3.1.1).[1] While in vivo the primary role of SAHH is the hydrolysis of SAH to prevent its accumulation, the equilibrium of the reaction actually favors the synthesis of SAH from adenosine and L-homocysteine.[1][2]

The catalytic mechanism of SAHH is a multi-step process involving an NAD+ cofactor that is tightly bound to the enzyme.[7][8] The overall synthetic reaction is as follows:

Adenosine + L-Homocysteine ⇌ S-Adenosylhomocysteine + H₂O

A significant advancement in the cost-effectiveness of this process involves the in situ generation of L-homocysteine from inexpensive racemic homocysteine thiolactone. This is achieved through a three-enzyme cascade:

-

α-amino-ε-caprolactam racemase (ACLR): This enzyme racemizes the homocysteine thiolactone, ensuring that the entire pool of the precursor can be converted to the desired L-enantiomer.[3]

-

Bleomycin hydrolase (BLH): This enzyme stereoselectively hydrolyzes the L-homocysteine thiolactone to produce L-homocysteine.[3] This irreversible step drives the reaction forward.

-

S-Adenosylhomocysteine hydrolase (SAHH): This enzyme then catalyzes the condensation of the in situ-generated L-homocysteine with adenosine to form SAH.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the enzymatic synthesis of SAH based on a preparative scale one-pot reaction.

Table 1: Reaction Components and Conditions

| Parameter | Value | Reference |

| Substrates | ||

| Racemic Homocysteine Thiolactone | 10 mM | [3] |

| Adenosine | 10 mM | [3] |

| Enzymes | ||

| α-amino-ε-caprolactam racemase (AoACLR) | 1 µM | [3] |

| Bleomycin hydrolase (ScBLH) | 1 µM | [3] |

| SAH hydrolase (PaSAHH or MmSAHH) | 1 µM | [3] |

| Reaction Buffer | ||

| Composition | Phosphate Buffer | [3] |

| pH | 8.0 | [3] |

| Reaction Conditions | ||

| Temperature | 25 °C | [3] |

| Reaction Time | 16 hours | [3] |

Table 2: Synthesis and Purification Yields

| Parameter | Value | Reference |

| Reaction Volume | 50 mL | [3] |

| Theoretical Yield | ~287 mg | [3] |

| Isolated Yield (as trifluoroacetate salt) | 217 mg | [3] |

| Overall Isolated Yield | 78% | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and purification of SAH.

Enzyme Expression and Purification

Recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase are expressed in E. coli and purified using standard protocols.

Protocol 1: Recombinant Protein Expression and Purification

-

Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the genes for the respective enzymes (e.g., AoACLR, ScBLH, PaSAHH) with an N-terminal His-tag.

-

Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 500 mM NaCl, 10 mM imidazole, pH 7.5). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 25 mM imidazole, pH 7.5) to remove unbound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM HEPES, 500 mM NaCl, 250 mM imidazole, pH 7.5).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.

-

Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.[3]

One-Pot Enzymatic Synthesis of SAH

This protocol outlines the preparative scale synthesis of SAH from racemic homocysteine thiolactone and adenosine.

Protocol 2: Preparative Scale SAH Synthesis

-

Reaction Setup: In a 50 mL reaction volume, combine the following in phosphate buffer (pH 8.0):

-

Racemic Homocysteine Thiolactone (10 mM)

-

Adenosine (10 mM)

-

Purified AoACLR (1 µM)

-

Purified ScBLH (1 µM)

-

Purified PaSAHH (1 µM)

-

-

Incubation: Incubate the reaction mixture at 25°C for 16 hours with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC to confirm the conversion of adenosine to SAH.[3]

Purification of Synthesized SAH

The synthesized SAH is purified from the reaction mixture using ion-exchange chromatography.

Protocol 3: SAH Purification

-

Enzyme Removal: Terminate the reaction and remove the enzymes by ultrafiltration or by adding trifluoroacetic acid (TFA) to a final concentration of 1% (v/v) followed by centrifugation.

-

Ion-Exchange Chromatography:

-

Load the supernatant onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with water.

-

Wash the column with water to remove unbound components.

-

Elute the SAH with a gradient of aqueous ammonia (e.g., 0 to 2 M).

-

-

Lyophilization: Pool the fractions containing SAH and lyophilize to obtain the purified product.

-

Characterization: Characterize the purified SAH by ¹H NMR, ¹³C NMR, and HR-ESI-MS to confirm its identity and purity.[3]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and analysis of SAH.

Conclusion

The enzymatic synthesis of S-Adenosylhomocysteine represents a highly efficient, scalable, and cost-effective alternative to chemical synthesis. The one-pot, three-enzyme cascade starting from racemic homocysteine thiolactone is a particularly noteworthy advancement that makes SAH more accessible for a wide range of research applications.[3][5][6] This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to enable researchers to produce high-purity SAH in their own laboratories. The methodologies described herein can be adapted for various scales of production, thereby empowering further research into the critical roles of methyltransferases and methylation in biology and disease.

References

- 1. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]

- 4. Partial Purification and Characterization of S-Adenosylhomocysteine Hydrolase Isolated from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and endogenous levels of S-Adenosylhomocysteine

An In-depth Technical Guide on S-Adenosylhomocysteine (SAH): Natural Sources and Endogenous Levels

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate metabolite in the methionine cycle, formed from the demethylation of S-adenosylmethionine (SAM).[1] SAM is the primary methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and phospholipids.[2] SAH, in turn, is a potent inhibitor of these methyltransferase enzymes.[3] The ratio of SAM to SAH is often referred to as the "methylation index" and is a key indicator of the cell's methylation capacity.[2][4] Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular disease, neurological disorders, and cancer.[3][5] This guide provides a comprehensive overview of the natural sources of SAH, its endogenous levels in various tissues, and detailed methodologies for its quantification.

Natural Sources of S-Adenosylhomocysteine

SAH is not obtained directly from the diet. Instead, its intracellular concentration is dependent on the endogenous synthesis from its precursor, the essential amino acid methionine.[6] Therefore, dietary intake of methionine is the primary external factor influencing the cellular pool of SAM and, subsequently, SAH.

Dietary Sources of Methionine:

Methionine must be obtained from dietary protein.[6] Animal-based proteins are typically rich in methionine and are considered complete proteins, containing all essential amino acids.[4] Plant-based sources also provide methionine, although often in lower quantities.[4][7] A varied diet is essential to ensure an adequate intake of all essential amino acids.

Foods rich in methionine include:

-

Animal Products : Meat (such as beef, turkey, and chicken), fish, pork, eggs, and dairy products are excellent sources of methionine.[4][5]

-

Plant-Based Sources : Soybeans, tofu, Brazil nuts, sunflower seeds, cashews, and whole grains like quinoa are good plant-based sources of methionine.[4][5][7] Legumes such as beans, peas, and lentils contain lower amounts of methionine.[4]

Endogenous Levels of S-Adenosylhomocysteine

The concentration of SAH varies between different tissues and biological fluids. Plasma levels of SAH are considered a sensitive biomarker for cellular methylation status and have been associated with various diseases.[3][8]

Table 1: Endogenous Levels of S-Adenosylhomocysteine (SAH) in Human Plasma

| Analyte | Concentration Range (nmol/L) | Population | Reference |

| SAH | 21.5 ± 3.2 (mean ± SD) | Healthy Adults (n=33) | [4] |

| SAH | ≥20 | Healthy Adults with elevated SAH | [5] |

| SAH | 16 - 41 (Optimal Range) | General Population | [9] |

Table 2: Endogenous Levels of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Mice Tissues

| Tissue | SAM (nmol/g wet weight) | SAH (nmol/g wet weight) | SAM/SAH Ratio | Reference |

| Liver | 64.9 ± 12.3 | 27.6 ± 5.8 | 2.5 ± 0.6 | [10] |

| Kidney | 26.6 ± 3.1 | 4.3 ± 0.6 | 6.3 ± 0.8 | [10] |

| Brain | 25.1 ± 4.2 | 1.8 ± 0.3 | 14.3 ± 2.6 | [10] |

| Heart | 11.2 ± 1.6 | 1.9 ± 0.3 | 6.1 ± 1.0 | [10] |

| Spleen | 17.5 ± 2.5 | 2.9 ± 0.4 | 6.2 ± 1.1 | [10] |

Metabolic Pathway of S-Adenosylhomocysteine

SAH is a central component of the methionine cycle. This pathway begins with the activation of methionine by ATP to form SAM, catalyzed by methionine adenosyltransferase (MAT).[6] SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases, yielding SAH as a product.[8] SAH is subsequently hydrolyzed in a reversible reaction by SAH hydrolase (SAHH) to form homocysteine and adenosine.[3] Homocysteine can then be either remethylated to methionine or enter the transsulfuration pathway for cysteine synthesis.[6][11]

Experimental Protocols for SAH Quantification

The accurate measurement of SAH is crucial for research and clinical diagnostics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples.[1][7]

Protocol: Quantification of SAH in Human Plasma by HPLC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[7][12][13]

1. Sample Preparation (Protein Precipitation & Extraction):

-

Materials :

-

Procedure :

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, combine 20 µL of plasma with 180 µL of the internal standard solution.[7]

-

Vortex the mixture for 5-10 seconds.

-

Incubate at 4°C for 10 minutes to allow for protein precipitation.[12]

-

For further protein removal, filter the mixture by ultracentrifugation through a 10 kDa MW cutoff membrane at 14,000 x g for 20 minutes.[7][13]

-

Transfer the filtrate (supernatant) to an HPLC vial for analysis.

-

2. Chromatographic Separation (HPLC):

-

Instrumentation :

-

Conditions :

-

Mobile Phase A : 10 mmol/L ammonium formate buffer (pH 3.4) or 0.1% formic acid in water.[12][14]

-

Gradient : A binary gradient is used to resolve SAH from other components. An example gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.[7][12]

-

Column Temperature : Maintained at a constant temperature (e.g., 25°C).

-

3. Mass Spectrometric Detection (MS/MS):

-

Instrumentation :

-

Parameters :

4. Quantification:

-

A calibration curve is generated using calibrators of known SAH concentrations with the fixed concentration of the internal standard.

-

The concentration of SAH in the plasma samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard on the calibration curve. The calibration curve should be linear over the expected concentration range of the samples.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of SAH in biological samples using LC-MS/MS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. evexiadiagnostics.com [evexiadiagnostics.com]

- 3. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lowering plasma S-Adenosylhomocysteine (SAH) in healthy adults with elevated SAH and normal homocysteine using nutritional supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 7. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]

- 12. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

The history of S-Adenosylhomocysteine research

An In-depth Technical Guide to the History and Core Methodologies of S-Adenosylhomocysteine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a critical intermediate in fundamental biological processes, primarily serving as the demethylated product of S-Adenosylmethionine (SAM)-dependent methylation reactions. As a potent competitive inhibitor of most methyltransferases, the cellular concentration of SAH, and particularly the SAM/SAH ratio, is a key determinant of the cell's "methylation potential."[1][2] Dysregulation of SAH metabolism has been implicated in a wide range of pathologies, from developmental disorders to cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the history of SAH research, presents key quantitative data, details essential experimental protocols, and visualizes the core biochemical pathways and experimental workflows.

A Brief History of S-Adenosylhomocysteine Research

The story of SAH is intrinsically linked to the discovery of its precursor, SAM.

-

1952-1953: The Discovery of "Active Methionine". Giulio Cantoni first identified S-Adenosylmethionine (SAM) as the key biological methyl donor, a groundbreaking discovery that solved the long-standing puzzle of how methyl groups are transferred in biological systems.[3] His seminal work, published in 1953, described the enzymatic synthesis of SAM from methionine and ATP.[4]

-

1959: The Identification of SAH and its Hydrolase. Following the discovery of SAM, Cantoni, along with G. de la Haba, identified S-Adenosylhomocysteine (SAH) as the product of transmethylation reactions. They also characterized the enzyme responsible for its breakdown, S-Adenosylhomocysteine hydrolase (SAHH or AHCY), which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[2][5]

-

Late 20th Century: Elucidation of the SAM/SAH Ratio's Importance. Researchers began to understand that the ratio of SAM to SAH, rather than the absolute concentration of either molecule, was a critical indicator of the cell's capacity for methylation. A high SAM/SAH ratio is associated with a healthy methylation status.[6]

-

2004: Discovery of SAH Hydrolase Deficiency. The first human case of a genetic deficiency in SAH hydrolase was reported by a team of researchers including S. Harvey Mudd and Ivo Barić.[7][8] This rare autosomal recessive disorder leads to a massive accumulation of SAH, resulting in severe multisystemic pathologies, including myopathy, developmental delay, and liver disease.[2][9] This discovery solidified the critical role of SAH metabolism in human health.

Core Signaling Pathways Involving S-Adenosylhomocysteine

SAH is a central node in one-carbon metabolism, directly influencing a vast number of cellular processes through its regulation of methylation.

The Methionine Cycle and Transmethylation

The methionine cycle is the primary pathway for the synthesis of SAM and the recycling of homocysteine. SAH is a key component of this cycle.

Caption: The Methionine Cycle, highlighting SAH's role as a product and inhibitor.

Epigenetic Regulation via DNA and Histone Methylation

SAH levels directly impact epigenetic modifications by inhibiting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). Elevated SAH can lead to global hypomethylation, altering gene expression patterns.

Caption: SAH's inhibitory effect on DNA and histone methylation.

Impact on Wnt Signaling Pathway

Recent research has shown that downregulation of SAH hydrolase (AHCY) can impact the Wnt signaling pathway. AHCY deficiency leads to SAH accumulation, which in turn can alter gene expression, including components of the Wnt pathway like LEF1, a key transcription factor that complexes with β-catenin.[1]

Caption: A simplified model of how AHCY deficiency can impact the Wnt pathway.

Quantitative Data in SAH Research

The inhibitory potency of SAH varies between different methyltransferases, and its concentration can fluctuate in various tissues and disease states.

Table 1: Inhibition Constants (Ki) of SAH for Various Methyltransferases

| Methyltransferase | Substrate | Ki (µM) | Organism/Source | Reference |

| tRNA (guanine-1) methyltransferase | tRNA | ~0.4 | Rat Liver | [4] |

| tRNA (adenine-1) methyltransferase | tRNA | 2.4 | Rat Liver | |

| tRNA (N2-guanine) methyltransferase II | tRNA | 0.3 | Rat Liver | |

| tRNA (N2-guanine) methyltransferase I | tRNA | 8 | Rat Liver | |

| DNA Methyltransferase 1 (DNMT1) | DNA | 3.63 | Human | [10] |

| METTL3/14 | RNA | 2.06 | Human | [10] |

| EZH2 | Histone H3 | Competitive with SAM | Human | [11] |

Note: Ki values can vary depending on experimental conditions.

Table 2: Representative Concentrations of SAH in Human Plasma

| Condition | SAH Concentration (nM) | SAM/SAH Ratio | Reference |

| Healthy Adults | 21.5 ± 3.2 | ~5.6 | [12] |

| SAH Hydrolase Deficiency (untreated) | Up to 150x normal (~3225 nM) | <1 | [2][7] |

| Vascular Disease | Significantly higher than controls | Significantly lower than controls | [13] |

| Chronic Hepatitis B | No significant difference from controls | No significant difference | [14] |

| Hepatocellular Carcinoma | No significant difference from controls | No significant difference | [14] |

Key Experimental Protocols

Accurate quantification of SAH and the activity of its metabolizing enzyme, SAH hydrolase, are crucial for research in this field.

Quantification of SAH and SAM by LC-MS/MS

This is the gold standard method for the sensitive and specific measurement of SAH and SAM.

1. Sample Preparation:

-

Collect blood in EDTA tubes.

-

Immediately centrifuge to obtain plasma.

-

To 20 µL of plasma, add a stabilizing solution (e.g., perchloric acid) to precipitate proteins and prevent SAM degradation.

-

Add a known concentration of isotopically labeled internal standards (e.g., ²H₄-SAH and ²H₃-SAM).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

2. Chromatographic Separation:

-

Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a reverse-phase column (e.g., C18) to separate SAH and SAM from other plasma components.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., with formic acid) and an organic component (e.g., methanol or acetonitrile).

3. Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Monitor the specific mass transitions for SAH, SAM, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their isotopically labeled internal standards against a standard curve.

Caption: Workflow for SAH and SAM quantification by LC-MS/MS.

Assay of S-Adenosylhomocysteine Hydrolase (AHCY) Activity

AHCY activity is typically measured in the direction of SAH synthesis, which is thermodynamically favored.

1. Preparation of Cell/Tissue Lysate:

-

Homogenize cells or tissues in a suitable lysis buffer on ice.

-

Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.

-

Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay) for normalization.

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.2), adenosine, and homocysteine.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of the cell/tissue lysate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

3. Quantification of SAH:

-

The amount of SAH produced is quantified using LC-MS/MS as described in the protocol above.

-

Enzyme activity is calculated as the amount of SAH produced per unit of time per milligram of protein.

Caption: Experimental workflow for assaying AHCY activity.

Conclusion and Future Directions

The study of S-Adenosylhomocysteine has evolved from a niche area of biochemistry to a central theme in epigenetics, metabolism, and disease pathogenesis. The development of sensitive analytical techniques has been instrumental in uncovering the widespread implications of dysregulated SAH metabolism. Future research will likely focus on several key areas:

-

Therapeutic Targeting of SAH Metabolism: Developing strategies to modulate SAH levels, either by inhibiting its synthesis or promoting its degradation, holds therapeutic promise for a variety of diseases.

-

SAH as a Biomarker: Further validation of SAH and the SAM/SAH ratio as diagnostic and prognostic biomarkers for various conditions is warranted.

-

Elucidating Downstream Effects: A deeper understanding of the specific genes and signaling pathways that are most sensitive to changes in the SAM/SAH ratio will provide new insights into disease mechanisms.

The continued exploration of SAH's role in cellular function will undoubtedly open new avenues for understanding and treating human disease.

References

- 1. mdpi.com [mdpi.com]

- 2. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Giulio Cantoni - Wikipedia [en.wikipedia.org]

- 4. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-resolution structures of complexes of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. pnas.org [pnas.org]

- 8. S-adenosylhomocysteine hydrolase deficiency in a human: a genetic disorder of methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orphanet: S-adenosylhomocysteine hydrolase deficiency [orpha.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Plasma S-adenosylmethionine Level is Associated With the Severity of Hepatitis B-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental biochemistry of S-Adenosylhomocysteine hydrolase

An In-depth Technical Guide on the Core Biochemistry of S-Adenosylhomocysteine Hydrolase

Introduction

S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase), is a highly conserved, ubiquitous enzyme that plays a critical role in cellular metabolism.[1][2] It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (Ado) and L-homocysteine (Hcy).[1][3][4] This reaction is a key component of the activated methyl cycle, which is central to all S-adenosyl-L-methionine (SAM)-dependent methylation reactions.[2][5][6] SAH is a potent product inhibitor of methyltransferase enzymes; therefore, its removal by SAHH is essential for maintaining cellular methylation potential.[2][6][7] Due to its crucial role, SAHH is a significant target for the development of antiviral, antiparasitic, and anticancer therapies.[4][8][9][10][11] This guide provides a detailed overview of the fundamental biochemistry of SAHH for researchers, scientists, and drug development professionals.

Structure and Catalytic Mechanism

SAHH is a homotetrameric enzyme, with each subunit containing three domains: a catalytic domain, a cofactor-binding domain, and a C-terminal domain.[12] The active site is located in a cleft between the catalytic and NAD-binding domains.[5][12] Each subunit tightly binds one molecule of nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is essential for catalysis.[1][3][13]

The catalytic mechanism of SAHH is a multi-step process involving redox and elimination/addition reactions[14]:

-

Oxidation: The enzyme, with its bound NAD+, binds the substrate SAH. The 3'-hydroxyl group of the ribose moiety of SAH is oxidized to a ketone by NAD+, which is concomitantly reduced to NADH.[1][14]

-

Elimination: The hydrogen at the 4'-position is abstracted, leading to the β-elimination of L-homocysteine and the formation of a 3'-keto-4',5'-dehydroadenosine intermediate.[3][14][15]

-

Addition: A water molecule, activated by active site residues like His-54 and His-300, performs a stereospecific Michael addition to the C5' of the intermediate, forming 3'-keto-adenosine.[3][15]

-

Reduction: The tightly bound NADH reduces the 3'-keto group back to a hydroxyl group, regenerating NAD+ and forming the product, adenosine.[1][14]

-

Product Release: Adenosine and homocysteine are released, and the enzyme returns to its open conformation, ready for another catalytic cycle.[14]

The enzyme undergoes a significant conformational change upon substrate binding, with the substrate-binding domain rotating approximately 19 degrees toward the cofactor-binding domain to form a closed, catalytically competent active site.[5][14][16]

Role in the Activated Methyl Cycle

SAHH is the only known eukaryotic enzyme responsible for the catabolism of SAH, making it a critical regulator of cellular methylation.[2][5][6] SAM-dependent methyltransferases transfer a methyl group from SAM to a vast array of substrates, including DNA, RNA, proteins, and small molecules, producing SAH as a byproduct.[2][5][7] SAH is a powerful feedback inhibitor of these methyltransferases.[3][6][7] By hydrolyzing SAH, SAHH prevents its accumulation, thereby ensuring that methylation reactions can proceed.[6][11] Inhibition of SAHH leads to an increased intracellular ratio of SAH to SAM, which suppresses essential methylation processes and can trigger various pathological conditions.[7][9][17]

Enzyme Kinetics

The catalytic activity of SAHH can be measured in both the forward (hydrolytic) and reverse (synthetic) directions, though the equilibrium in vitro favors synthesis.[18][19] To measure the forward reaction, the product adenosine is typically removed, for instance by adenosine deaminase, to prevent the back reaction.[3] Kinetic parameters for recombinant human SAHH have been determined, providing a baseline for comparative studies.[3] Site-directed mutagenesis studies have been crucial in elucidating the roles of specific amino acid residues, with mutations in key residues like Asp-130, Lys-185, and Asp-189 significantly reducing catalytic efficiency.[15]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Recombinant Wild-Type Human SAHH | S-Adenosylhomocysteine | 13.9 | 0.79 | 0.057 | [3] |

| Semisynthetic Wild-Type Human SAHH | S-Adenosylhomocysteine | 12.9 | 1.04 | 0.081 | [3] |

| Wild-Type Rat SAHH | S-Adenosylhomocysteine | 10.3 | 0.00091 (5.47 x 10-2 min-1) | 0.000088 (5.31 x 10-3 µM-1min-1) | [20] |

| D130N Mutant Rat SAHH | S-Adenosylhomocysteine | 303 | 6.58 x 10-5 (3.95 x 10-4 min-1) | 2.17 x 10-7 | [15][20] |

| K185N Mutant Rat SAHH | S-Adenosylhomocysteine | - | 4.58 x 10-5 (2.75 x 10-4 min-1) | - | [15][20] |

| D189N Mutant Rat SAHH | S-Adenosylhomocysteine | - | 8.33 x 10-6 (5.00 x 10-5 min-1) | - | [15][20] |

Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase. Note that kcat values can vary significantly based on assay conditions and enzyme source.

Inhibitors of SAHH

Given its vital role, SAHH is an attractive target for therapeutic intervention. Inhibitors of SAHH can be broadly classified into reversible and irreversible types.[21] These compounds are often nucleoside analogues that target the enzyme's active site.

-

Irreversible Inhibitors: These compounds, often called mechanism-based inactivators, form covalent adducts with the enzyme.[22][23] Examples include adenosine dialdehyde (AdOx) and 3-Deazaneplanocin A (DZNep).[3][21][23] Some irreversible inhibitors work by causing the reduction of the bound NAD+ to NADH without completion of the catalytic cycle, effectively trapping the enzyme in an inactive state.[22]

-

Reversible Inhibitors: These bind non-covalently to the enzyme. S-Adenosylhomocysteine itself, along with homocysteine, can act as a product feedback inhibitor.[23] Other examples include compounds like DZ2002.[21]